molecular formula C11H15FN2 B15257820 4-(4-Fluoro-3-methylphenyl)pyrrolidin-3-amine

4-(4-Fluoro-3-methylphenyl)pyrrolidin-3-amine

Cat. No.: B15257820
M. Wt: 194.25 g/mol
InChI Key: RVXMRRBAEICXRC-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylphenyl)pyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-3-amine typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methylphenyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

4-(4-Fluoro-3-methylphenyl)pyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of various chemical products and materials, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methyl-α-Pyrrolidinovalerophenone: This compound shares a similar pyrrolidine structure but differs in the length of the carbon chain attached to the phenyl ring.

    4-Fluoro-3-methyl-α-Pyrrolidinopentiophenone: Another structurally related compound with variations in the substituents on the phenyl ring.

Uniqueness

4-(4-Fluoro-3-methylphenyl)pyrrolidin-3-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrrolidine moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

4-(4-fluoro-3-methylphenyl)pyrrolidin-3-amine

InChI

InChI=1S/C11H15FN2/c1-7-4-8(2-3-10(7)12)9-5-14-6-11(9)13/h2-4,9,11,14H,5-6,13H2,1H3

InChI Key

RVXMRRBAEICXRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CNCC2N)F

Origin of Product

United States

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